Falgpa - 78832-65-2

Falgpa

Catalog Number: EVT-334433
CAS Number: 78832-65-2
Molecular Formula: C23H32N4O7
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FALGPA (2-Furanacryloyl-Leu-Gly-Pro-Ala) is a synthetic peptide substrate widely used in scientific research to detect and quantify collagenase activity. [, , , , , , , , , , , , , , , , , , , , ] It is a chromogenic substrate, meaning its cleavage by collagenase results in a measurable color change, allowing for the quantitative assessment of enzyme activity.

Gly-Pro 4-methoxy-β-naphthylamide

  • Relevance: This compound, like FALGPA, is a synthetic substrate used to assess collagenase activity. Both compounds contain a Gly-Pro sequence mimicking the cleavage site in collagen. This shared characteristic makes Gly-Pro 4-methoxy-β-naphthylamide useful in comparative studies on enzyme specificity alongside FALGPA [].

p-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-Arg (pZ-peptide)

  • Relevance: Similar to FALGPA, pZ-peptide serves as a synthetic substrate for identifying and studying collagenase activity []. Both compounds are structurally similar, containing a Pro-X-Gly-Pro motif (where X represents any amino acid) recognized and cleaved by collagenases. Researchers often use these substrates in tandem to gain a comprehensive understanding of collagenase specificity and activity.

N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroaniline (SAAPFNA)

  • Relevance: While not a direct structural analog of FALGPA, SAAPFNA serves as a substrate for the chymotrypsin-like membrane-associated proteinase (CTLP) found in Treponema denticola ATCC 35405 []. This enzyme also displays activity towards FALGPA, highlighting its broader substrate specificity. Researchers utilized SAAPFNA alongside FALGPA and natural substrates to investigate the diverse proteolytic activities of CTLP and its potential role in periodontal disease.

PZ-PLGPA (4-phenylazobenzyloxycarbonyl-L-prolyl-L-leucylglycyl-L-prolyl-D-arginine)

  • Relevance: This compound is another synthetic collagenase substrate used in conjunction with FALGPA to investigate the presence and activity of collagenolytic enzymes in various bacterial species like Treponema denticola, Treponema vincentii, and Treponema socranskii []. The use of both substrates provides a more comprehensive understanding of the substrate specificity and potential role of collagenases in bacterial pathogenesis.

Type I Collagen

  • Relevance: Type I collagen serves as a natural substrate for collagenases, including those assessed using FALGPA [, , , , ]. By comparing the degradation of both natural collagen and FALGPA, researchers can understand the specific activity and potential implications of collagenases in biological processes and disease pathogenesis.

Gelatin

  • Relevance: Similar to Type I collagen, gelatin serves as a natural substrate for collagenases, providing insights into their activity and specificity [, , , , ]. Using both FALGPA and gelatin allows for a comprehensive evaluation of collagenase activity on both synthetic and natural substrates, providing a more complete understanding of these enzymes in different contexts.
Overview

FALGPA, or N-(3-[2-furyl]acryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine, is a synthetic peptide that serves as a substrate for collagenase assays. This compound was developed to facilitate the study of collagenases, enzymes that degrade collagen, which is a key structural protein in various tissues. FALGPA is notable for its specificity and utility in biochemical assays aimed at understanding proteolytic activity and enzyme kinetics.

Source

FALGPA was first synthesized in the 1990s and has since been utilized extensively in laboratory settings, particularly in studies involving collagenase from Clostridium histolyticum and other related enzymes. It is commercially available through various suppliers, including BOC Sciences and Sigma-Aldrich, indicating its widespread acceptance in scientific research .

Classification

FALGPA is classified as a synthetic peptide and falls under the category of protease substrates. It is specifically designed to mimic the natural substrates of collagen-degrading enzymes, making it a valuable tool in enzymology.

Synthesis Analysis

Methods

The synthesis of FALGPA typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain while anchored to a solid support. The process ensures high purity and yield of the final product.

Technical Details

The synthesis begins with the attachment of the first amino acid to a resin, followed by sequential coupling of protected amino acids. After the desired sequence is achieved, deprotection steps are performed to remove protective groups, allowing for the formation of the final peptide structure. The purity and identity of FALGPA can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Molecular Structure Analysis

Structure

FALGPA consists of five amino acids arranged in a specific sequence that contributes to its function as a substrate for collagenases. The structure includes:

  • N-terminal: A furyl group attached via an acrylamide linkage.
  • Amino Acid Sequence: L-leucine, glycine, L-proline, and L-alanine.

This configuration provides the necessary recognition elements for collagenase binding and cleavage.

Data

The molecular weight of FALGPA is approximately 389 Da, with a chemical formula of C₁₈H₂₃N₃O₄S. Its structure can be represented as follows:

C18H23N3O4S\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}
Chemical Reactions Analysis

Reactions

FALGPA undergoes hydrolysis when exposed to collagenases. The reaction typically involves the cleavage of peptide bonds within the FALGPA sequence by the catalytic action of these enzymes.

Technical Details

The enzymatic activity can be quantified by measuring the release of products over time using spectrophotometric methods. For example, one unit of collagenase can hydrolyze 1 µmole of FALGPA per minute under standard assay conditions (25 °C, pH 7.5) with calcium ions present .

Mechanism of Action

Process

The mechanism by which collagenases act on FALGPA involves binding to the peptide substrate at specific active sites. Upon binding, the enzyme catalyzes the cleavage of peptide bonds through a series of steps that include substrate recognition, transition state stabilization, and product release.

Data

Kinetic studies have shown that FALGPA has a Michaelis constant (KMK_M) in the millimolar range, indicating its affinity for collagenases under physiological conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and various buffer solutions used in enzymatic assays.

Chemical Properties

  • Stability: FALGPA is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: It reacts specifically with collagenases and does not significantly interact with other proteases.
Applications

FALGPA is primarily used in scientific research for:

  • Enzymatic Assays: It serves as a substrate for determining collagenase activity.
  • Biochemical Studies: Used to investigate enzyme kinetics and inhibition mechanisms.
  • Therapeutic Research: Potential applications in understanding diseases related to collagen degradation, such as arthritis or skin aging.
Enzymatic Mechanisms & Substrate Specificity of FALGPA

Role as a Synthetic Collagen-Mimetic Peptide in Proteolytic Assays

FALGPA (N-[3-(2-Furylacryloyl)]-L-Leucyl-Glycyl-L-Prolyl-L-Alanine) is a quintessential synthetic substrate engineered to mimic the canonical cleavage motifs within native collagen's repeating Gly-X-Y sequences (where X and Y are often proline and hydroxyproline). Its design capitalizes on bacterial collagenases' specificity for hydrolyzing bonds at Yaa-Gly residues, particularly within the -Gly-Pro-Yaa- tripeptide units prevalent in collagen's triple-helical structure [3]. The furanacryloyl (Fur) chromophore enables real-time spectrophotometric monitoring (λ = 340 nm) of proteolytic activity through decreasing absorbance upon peptide bond cleavage between Gly and Pro [1] [3]. This property renders FALGPA indispensable for:

  • High-throughput kinetic assays quantifying collagenase activity [1];
  • Distinguishing Class I (ColG) and Class II (ColH) collagenases from Clostridium histolyticum, as ColH exhibits 10–20-fold higher catalytic efficiency (k~cat~/K~m~*) against FALGPA than ColG [3];
  • Screening inhibitors (e.g., metal chelators) or activators of collagenolysis [6].

Table 1: Key Attributes of FALGPA vs. Native Collagen

PropertyFALGPANative Collagen
StructureTetrapeptide (Fur-Leu-Gly-Pro-Ala)Triple-helical fibrils (≥1000 residues)
Cleavage SiteGly²⁻Pro³ bondMultiple Yaa⁻Gly bonds
Detection MethodSpectrophotometric (ΔA₃₄₀ nm)Radioimmunoassay, SDS-PAGE
Enzymatic TurnoverRapid (seconds-minutes)Slow (hours)
Primary ApplicationMechanistic studies, inhibitor screeningTissue dissociation, structural studies

Substrate Recognition by Bacterial Collagenases: Structural Determinants

Bacterial collagenases recognize FALGPA via conserved structural motifs within their catalytic domains. Crystal structures of C. histolyticum collagenases (ColG, ColH) reveal a thermolysin-like peptidase (TLP) fold housing a catalytic zinc ion coordinated by the HEXXH motif (His523-Glu524-X-X-His527 in ColG) and a downstream glutamate (Glu555) [1] [2]. Key determinants for FALGPA binding include:

  • Selectivity Filter Loops: Mobile loops near the active site act as "gates," sterically restricting access to bulkier substrates while accommodating FALGPA’s compact structure [1].
  • Substrate-Binding Strand: The β-sheet edge strand (e.g., Tyr522 in ColG) forms hydrogen bonds with FALGPA’s Leu-Gly segment, positioning the scissile Gly⁻Pro bond adjacent to catalytic zinc [1] [7].
  • Conformational Dynamics: An "aspartate switch" mechanism (Asp569 in ColH) modulates zinc coordination, transitioning between inactive (open) and active (closed) states upon substrate binding [1].

Table 2: Structural Determinants of FALGPA Recognition in Bacterial Collagenases

Structural ElementFunction in FALGPA RecognitionCollagenase Isoform Specificity
Catalytic Zinc SitePolarizes carbonyl oxygen of Gly²; nucleophile activationConserved in ColG, ColH, ColT
Tyr522 (ColG)Hydrogen bonding to FALGPA backboneCritical for ColG activity
Trp565 (ColH)Hydrophobic pocket for Leu¹ side chainEnhances ColH specificity
Aspartate SwitchStabilizes active conformation upon substrate bindingModulates activity in ColH
Calcium-Binding SiteMaintains loop rigidity for optimal substrate alignmentAll isoforms

Calcium/Zinc Ion Dependency in Collagenase-FALGPA Hydrolysis Dynamics

FALGPA hydrolysis is strictly dependent on divalent metal ions, elucidated through kinetic studies using metal-depleted enzymes:

  • Zinc (Catalytic Ion): Directly coordinates FALGPA’s carbonyl oxygen and activates water for nucleophilic attack. Removal via EDTA or 1,10-phenanthroline reduces activity by >95% [1] [6].
  • Calcium (Structural Cofactor): A proximal Ca²⁺ site (identified crystallographically in ColH) stabilizes the active site topology. Omission of Ca²⁺ reduces k~cat~ by 60–80% and increases K~m~ by 3-fold due to impaired substrate alignment [1].
  • Inhibition by Heavy Metals: Cr(III) complexes (e.g., chromic oligomers) noncompetitively inhibit FALGPA hydrolysis (K~i~ = 0.1–0.5 mM) by displacing catalytic zinc or distorting the active site geometry [6].

Table 3: Kinetic Parameters of FALGPA Hydrolysis Under Metal-Modified Conditions

ConditionK~m~ (mM)k~cat~ (s⁻¹)k~cat~/K~m~ (M⁻¹s⁻¹)Inhibition Mechanism
Native Enzyme0.6635.25.33 × 10⁴Baseline activity
Ca²⁺-Depleted2.017.13.53 × 10³Impaired substrate binding
Zn²⁺-Chelated (EDTA)Undefined<0.5NegligibleCatalytic site ablation
+0.5 mM Cr(III) Dimer0.688.91.31 × 10⁴Noncompetitive

Comparative Analysis of Vertebrate vs. Bacterial Collagenase Activity on FALGPA

FALGPA serves as a discriminatory tool for contrasting collagenolytic mechanisms:

  • Bacterial Collagenases: Exhibit high efficiency against FALGPA due to:
  • Broad Specificity: Cleave Y⁻Gly bonds indiscriminately [3];
  • Multi-Domain Collaboration: While isolated peptidase domains hydrolyze FALGPA, full collagenolysis requires accessory domains (PKD, CBD) for triple-helix unwinding [1] [2].ColH shows 4-fold higher k~cat~ than ColG against FALGPA, consistent with ColH’s preference for short peptides [3].
  • Vertebrate Collagenases (MMPs):
  • Inactivity Toward FALGPA: MMP-1/8/13 cleave native collagen at singular Gly⁷⁷⁷⁻Ile⁷⁷⁸ sites but cannot hydrolyze FALGPA due to stringent triple-helical specificity [3] [7].
  • Structural Constraints: MMPs require exosites outside the catalytic domain to bind and locally unwind triple helices—a mechanism absent in short peptides [7].

Table 4: Activity Profile of Collagenases Against FALGPA

Enzyme ClassRepresentative EnzymeFALGPA HydrolysisCatalytic Efficiency (k~cat~/K~m~)Structural Basis
Bacterial Class IColG (C. histolyticum)Yes1.2 × 10⁴ M⁻¹s⁻¹Solvent-exposed active site; flexible loops
Bacterial Class IIColH (C. histolyticum)Yes5.8 × 10⁴ M⁻¹s⁻¹Optimized hydrophobic pocket for Leu¹
Vertebrate MMPsMMP-1 (Human)NoNot detectableRigid active site; triple-helix dependency

Properties

CAS Number

78832-65-2

Product Name

Falgpa

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid

Molecular Formula

C23H32N4O7

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/b9-8+/t15-,17-,18-/m0/s1

InChI Key

ZLFQNOJSYZSINX-PVJKAEHXSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2

Synonyms

2-furanacryloyl-L-leucylglycyl-L-prolyl-L-alanine
2-furanacryloyl-Leu-Gly-Pro-Ala
2-furanacryloyl-leucyl-glycyl-prolyl-alanine
3-(2-furylacryloyl)leucyl-glycyl-prolyl-alanine
FALGPA

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)/C=C/C2=CC=CO2

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